Triphenyl tin-N,N-dimethyl dithiocarbamate
Overview
Description
Triphenyl tin-N,N-dimethyl dithiocarbamate is an organotin compound with the molecular formula C21H21NS2Sn. It is known for its applications in various fields, including agriculture, medicine, and industrial chemistry. This compound is characterized by its unique structure, which includes a tin atom bonded to three phenyl groups and a dithiocarbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
Triphenyl tin-N,N-dimethyl dithiocarbamate can be synthesized through the reaction of triphenyltin chloride with sodium N,N-dimethyl dithiocarbamate. The reaction typically occurs in an organic solvent such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:
Ph3SnCl+NaS2CNMe2→Ph3SnS2CNMe2+NaCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
Triphenyl tin-N,N-dimethyl dithiocarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur species.
Substitution: The phenyl groups or the dithiocarbamate moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with lithium aluminum hydride can produce thiols.
Scientific Research Applications
Triphenyl tin-N,N-dimethyl dithiocarbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as an antifungal and antibacterial agent.
Medicine: Explored for its therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the production of polymers, coatings, and as a stabilizer in plastics.
Mechanism of Action
The mechanism of action of triphenyl tin-N,N-dimethyl dithiocarbamate involves its interaction with metal ions and enzymes. The dithiocarbamate moiety can chelate metal ions, inhibiting the activity of metalloenzymes. This chelation disrupts essential biological processes, leading to the compound’s antifungal, antibacterial, and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- Triphenyl tin chloride
- Triphenyl tin hydroxide
- Triphenyl tin acetate
Uniqueness
Triphenyl tin-N,N-dimethyl dithiocarbamate is unique due to its dithiocarbamate moiety, which imparts distinct chemical and biological properties. Unlike other triphenyltin compounds, it has enhanced metal-chelating abilities and a broader spectrum of biological activities.
Biological Activity
Triphenyl tin-N,N-dimethyl dithiocarbamate (TriPtNC) is an organotin compound that has garnered attention for its diverse biological activities, particularly in the fields of medicine and agriculture. This article explores the compound's biological activity, including its mechanisms of action, cytotoxic effects, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula C21H21NS2Sn. The compound features a tin atom bonded to three phenyl groups and a dithiocarbamate moiety, which enhances its ability to chelate metal ions and inhibit metalloenzymes, disrupting essential biological processes .
The biological activity of TriPtNC is primarily attributed to its ability to interact with metal ions and enzymes. The dithiocarbamate component can chelate metal ions, leading to:
- Inhibition of Metalloenzymes : This disrupts various biochemical pathways essential for cellular function.
- Induction of Apoptosis : TriPtNC has been shown to induce apoptosis in cancer cells through oxidative stress mechanisms, including the generation of reactive oxygen species (ROS) and subsequent mitochondrial damage .
- Cell Cycle Arrest : Research indicates that TriPtNC can cause cell cycle arrest at multiple phases (G0/G1, S, and S-G2/M), preventing the proliferation of dysfunctional cells .
Cytotoxicity Studies
TriPtNC has demonstrated significant cytotoxic effects against various cancer cell lines. A study reported IC50 values below 1.0 µM against Jurkat E6.1 cells, indicating potent cytotoxicity compared to other organotin compounds . The structure-activity relationship (SAR) suggests that the presence of multiple phenyl groups increases lipophilicity, enhancing cellular uptake and toxicity.
Table 1: Cytotoxicity of Triphenyl Tin Compounds
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | Jurkat E6.1 | 0.67 - 0.94 |
Diphenyltin(IV) dithiocarbamate | Jurkat E6.1 | 1.05 - 1.45 |
Dimethyltin(IV) dithiocarbamate | Jurkat E6.1 | >1.45 |
Anticancer Activity
The anticancer potential of TriPtNC has been explored in various studies. For instance, in a model of triple-negative breast cancer (TNBC), treatment with TriPtNC resulted in a marked reduction in cell migration and lung metastases in vivo . The compound's ability to inhibit heparinase activity was also highlighted as a mechanism contributing to its antimetastatic properties.
Case Studies
- Triple-Negative Breast Cancer : In vivo studies demonstrated that TriPtNC significantly reduced lung metastases in mouse models following mastectomy .
- Leukemia Models : TriPtNC exhibited strong cytotoxic effects on Jurkat E6.1 cells with IC50 values indicating effective cell death rather than mere growth inhibition .
Broader Applications
Beyond its anticancer properties, TriPtNC has applications in agriculture as a biocide due to its antimicrobial activity against various pathogens . Its unique chemical properties allow it to serve as a stabilizer in plastics and coatings as well.
Properties
IUPAC Name |
triphenylstannyl N,N-dimethylcarbamodithioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H5.C3H7NS2.Sn/c3*1-2-4-6-5-3-1;1-4(2)3(5)6;/h3*1-5H;1-2H3,(H,5,6);/q;;;;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCQQYCNWRJJRQV-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=S)S[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NS2Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401020425 | |
Record name | Triphenyltin N,N-dimethyldithiocarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401020425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803-12-9 | |
Record name | NSC118035 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118035 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Triphenyltin N,N-dimethyldithiocarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401020425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Triphenyltin N,N-dimethyldithiocarbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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